molecular formula C15H18BrN5O2 B6445539 4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine CAS No. 2549063-57-0

4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine

Cat. No.: B6445539
CAS No.: 2549063-57-0
M. Wt: 380.24 g/mol
InChI Key: TVHPJMVXAUWWMK-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 6 with a methoxy group and at position 4 with a piperidin-1-yl moiety. The piperidine ring is further functionalized at position 3 with a [(5-bromopyrimidin-2-yl)oxy]methyl group. Pyrimidine derivatives are widely studied for pharmaceutical applications, including kinase inhibition and antimicrobial activity, due to their ability to mimic nucleobases and interact with biological targets .

Properties

IUPAC Name

4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O2/c1-22-14-5-13(19-10-20-14)21-4-2-3-11(8-21)9-23-15-17-6-12(16)7-18-15/h5-7,10-11H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHPJMVXAUWWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine typically involves multiple steps, starting with the preparation of the 5-bromopyrimidine intermediate. This intermediate undergoes nucleophilic substitution reactions to introduce the piperidine moiety. The final step involves the methoxylation of the pyrimidine ring. The reaction conditions often include the use of microwave irradiation to accelerate the nucleophilic displacement reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromopyrimidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include lithium diisopropylamide for metallation, and various nucleophiles for substitution reactions. Microwave irradiation is often employed to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the pyrimidine ring.

Scientific Research Applications

4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine-Pyrimidine Motifs

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Pyrimidine 6-methoxy, 4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl) Not specified N/A
5-Bromo-2-(piperidin-3-yloxy)pyrimidine Pyrimidine 5-bromo, 2-(piperidin-3-yloxy) Not reported
2-(Piperidin-4-yloxy)pyrimidine Pyrimidine 2-(piperidin-4-yloxy) Not reported
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine 4-methyl, 6-(piperidin-1-yl), 2-amine Crystal structure studied
  • Key Differences: The target compound uniquely combines a 6-methoxy group and a piperidine-linked bromopyrimidine substituent, distinguishing it from simpler piperidine-pyrimidine analogues.

Halogen-Substituted Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrimidine 5-bromo (via substituent) Not specified N/A
4,6-Dichloro-5-methoxypyrimidine Pyrimidine 4,6-dichloro, 5-methoxy Structural studies
Bromacil Pyrimidinedione 5-bromo, 6-methyl Herbicidal (inhibits photosynthesis)
  • Key Insights :
    • The 5-bromo group in the target’s substituent may enhance electrophilic reactivity, similar to bromacil’s herbicidal activity .
    • In 4,6-Dichloro-5-methoxypyrimidine, halogen bonding (Cl···N interactions) stabilizes the crystal lattice, suggesting the target’s bromine could play a similar role .

Methoxy-Substituted Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrimidine 6-methoxy Not specified N/A
4,6-Dichloro-5-methoxypyrimidine Pyrimidine 5-methoxy Structural studies
Vandetanib Derivatives (e.g., Compound 1 in ) Quinazoline 6-methoxy, 7-(piperidinyl-oxymethyl) Anticancer (kinase inhibition)
  • Comparison :
    • The 6-methoxy group in the target and 4,6-Dichloro-5-methoxypyrimidine improves solubility, while its absence in simpler piperidine-pyrimidines may limit bioavailability .
    • Vandetanib derivatives use a quinazoline core but share methoxy and piperidinyl-oxymethyl motifs, highlighting the importance of these groups in kinase inhibitor design .

Piperidinyl-Oxy-Methyl Substituents in Related Compounds

Compound Name (Example) Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrimidine 3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl Not specified N/A
Vandetanib Derivative () Quinazoline Piperidinyl-oxymethyl linked to nitroimidazole Anticancer
1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol Pyrimidine Piperidin-3-yl-methanol, 6-ethoxy Not reported
  • Synthetic Approaches :
    • The target’s piperidinyl-oxymethyl group likely involves nucleophilic substitution or coupling reactions, similar to Vandetanib derivatives synthesized using benzyl halides or bromides .
    • Purification methods (e.g., column chromatography in ) are critical for isolating such complex structures .

Research Findings and Data Analysis

Physicochemical Properties

  • Crystallography : The 4,6-Dichloro-5-methoxypyrimidine structure () shows halogen bonds (Cl···N, 3.09–3.10 Å), suggesting the target’s bromine may form similar interactions .
  • Solubility: The 6-methoxy group enhances hydrophilicity compared to non-polar analogues like 2-(Piperidin-4-yloxy)pyrimidine .

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